1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with difluoromethylating agents under specific conditions . Another approach includes the use of difluoroacetic acid as a precursor, which is introduced at a post-synthesis phase .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. For instance, the use of nanoscale titanium dioxide for catalytic esterification has been reported to achieve high reaction yields and short reaction times . These methods are designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptors to exert its effects. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole core and difluoromethyl group but differ in their functional groups.
Difluoroalkanes: These compounds contain difluoromethyl groups and are used in various chemical reactions.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9F2N3 |
---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H9F2N3/c1-9-4-5-2-3-11(10-5)6(7)8/h2-3,6,9H,4H2,1H3 |
InChI Key |
NJVXTDOVVPQVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.